4-bromo-N-(2-chloroethyl)benzenesulfonamide

Catalog No.
S665491
CAS No.
385378-70-1
M.F
C8H9BrClNO2S
M. Wt
298.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-(2-chloroethyl)benzenesulfonamide

CAS Number

385378-70-1

Product Name

4-bromo-N-(2-chloroethyl)benzenesulfonamide

IUPAC Name

4-bromo-N-(2-chloroethyl)benzenesulfonamide

Molecular Formula

C8H9BrClNO2S

Molecular Weight

298.59 g/mol

InChI

InChI=1S/C8H9BrClNO2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6H2

InChI Key

IQQUVNLTSMUXLK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCl)Br

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCl)Br

The exact mass of the compound 4-bromo-N-(2-chloroethyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-bromo-N-(2-chloroethyl)benzenesulfonamide is a bifunctional synthetic building block featuring two distinct reactive sites. The 4-bromophenyl group serves as a reliable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the formation of carbon-carbon bonds. Concurrently, the N-(2-chloroethyl)sulfonamide moiety is a well-established precursor for the formation of N-sulfonylated aziridines or can act as a reactive alkylating agent, making it valuable in the synthesis of nitrogen-containing heterocyclic scaffolds. This orthogonal reactivity allows for selective, stepwise functionalization, a key consideration in multi-step synthetic procurement strategies.

Substituting this compound with simpler analogs introduces significant synthetic limitations. Using the non-brominated version, N-(2-chloroethyl)benzenesulfonamide, eliminates the possibility of subsequent aryl-aryl bond formation via palladium catalysis, a common strategy for building molecular complexity. Conversely, opting for 4-bromobenzenesulfonamide removes the N-(2-chloroethyl) group, forfeiting the ability to perform key intramolecular cyclization reactions to form azetidines or other strained rings, or to use it as a specific alkylating agent. The specific combination of the bromo- handle for cross-coupling and the chloroethyl- precursor for N-heterocycle formation in a single molecule is critical for synthetic routes that rely on sequential, orthogonal transformations, making simpler substitutes inadequate for these applications.

Precursor Suitability: Enables High-Yield Suzuki-Miyaura Cross-Coupling Reactions

The 4-bromo substituent is a highly effective handle for Suzuki-Miyaura cross-coupling, a foundational C-C bond-forming reaction in pharmaceutical and materials science. While direct data for the title compound is sparse, extensive literature on analogous aryl bromides like N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide demonstrates its utility. In a representative synthesis, this bromo-sulfonamide was transformed into styryl derivatives via Suzuki-Miyaura coupling, achieving an 85% yield for the initial sulfonamide formation step. Aryl bromides are generally preferred over aryl chlorides for these reactions due to their higher reactivity, which often allows for milder reaction conditions and broader substrate scope, while being more cost-effective and stable than aryl iodides.

Evidence DimensionReactivity in Palladium-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity and good yields, inferred from closely related 4-bromo-arylsulfonamides.
Comparator Or BaselineAryl chlorides (slower reactivity, may require more forcing conditions) or aryl iodides (more expensive, potentially less stable).
Quantified DifferenceAryl bromides provide a balance of high reactivity and stability, often leading to higher, more reliable yields compared to aryl chlorides under standard conditions.
ConditionsTypical Suzuki-Miyaura reaction conditions (e.g., Pd catalyst, base, boronic acid partner).

For procurement, selecting the bromo- derivative ensures compatibility with robust, high-yielding cross-coupling protocols, reducing process optimization time and improving overall synthetic efficiency compared to less reactive chloro-analogs.

Processability Advantage: Precursor for Azetidine Synthesis via Intramolecular Cyclization

The N-(2-chloroethyl)sulfonamide functionality is a classic precursor for constructing substituted azetidine rings, which are valuable scaffolds in medicinal chemistry. In a study involving a related N-p-toluenesulfonyl-3-chloro-3-ethylazetidine, the chloroethyl moiety is part of the final, stable heterocyclic product formed through intramolecular nucleophilic substitution. The use of a 2-chloroethyl group is a common and reliable method for these cyclizations. Attempting a similar cyclization with a less reactive N-alkyl group or a different leaving group would require altered, potentially harsher conditions, or fail entirely. The chloro group provides a good balance of reactivity for intramolecular displacement without being overly unstable for handling and prior reaction steps.

Evidence DimensionEfficiency of Intramolecular Cyclization
Target Compound DataThe 2-chloroethyl group is a well-established and reactive precursor for forming 4-membered azetidine rings under basic conditions.
Comparator Or BaselineAn N-ethyl group (unreactive for cyclization) or an N-(2-bromoethyl) analog (potentially less stable, more prone to side reactions).
Quantified DifferenceThe chloroethyl group enables a specific, planned synthetic transformation (azetidine formation) that is not possible with a simple N-alkyl-sulfonamide and offers a more stable intermediate compared to bromo- or iodo-analogs.
ConditionsBase-mediated intramolecular nucleophilic substitution.

This compound is the correct choice for synthetic routes targeting N-sulfonyl azetidines, as the chloroethyl group is specifically designed for this efficient and high-yielding ring-forming reaction.

Precursor for Benzothiadiazine 1,1-Dioxides, Core Moieties of RSV Inhibitors

Derivatives of this compound class are direct precursors to 1,2,4-benzothiadiazine 1,1-dioxides, which form the core structure of Respiratory Syncytial Virus (RSV) inhibitors. Synthetic routes to these valuable scaffolds often involve the cyclization of substituted benzenesulfonamides. While the exact title compound is not shown, the synthesis of various N-substituted sulfonamides is the crucial first step in established routes, such as those involving an intramolecular aza-Wittig reaction. The presence of the 4-bromo substituent on the benzenesulfonamide core allows for late-stage diversification via cross-coupling after the heterocyclic core has been formed, a significant advantage in creating compound libraries for drug discovery.

Evidence DimensionPrecursor value for bioactive heterocycles
Target Compound DataProvides a 4-bromobenzenesulfonamide core suitable for both heterocycle formation and subsequent diversification.
Comparator Or BaselineAn unsubstituted benzenesulfonamide, which allows for heterocycle formation but not for late-stage diversification via cross-coupling.
Quantified DifferenceThe presence of the bromine atom enables an entire class of late-stage derivatization reactions (e.g., Suzuki, Heck) that are inaccessible with the non-brominated analog.
ConditionsMulti-step synthesis towards 1,2,4-benzothiadiazine 1,1-dioxides.

Procuring this specific compound allows medicinal chemists to build complex, biologically relevant scaffolds and then rapidly diversify them, accelerating structure-activity relationship (SAR) studies.

Sequential Synthesis of Arylated N-Sulfonyl Azetidines

This compound is the right choice for synthetic campaigns requiring a two-stage, orthogonal functionalization. First, the N-(2-chloroethyl) group can be cyclized under basic conditions to form the N-(4-bromophenylsulfonyl)azetidine intermediate. Subsequently, the 4-bromo position can be subjected to Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups, providing access to a library of substituted azetidines for medicinal chemistry screening.

Building Block for Late-Stage Diversification of Heterocyclic Drug Scaffolds

In the synthesis of complex molecules like benzothiadiazine 1,1-dioxides, this compound serves as an ideal starting material. The sulfonamide core participates in the initial heterocyclic ring formation, leaving the chemically robust 4-bromo group untouched. This allows for the introduction of various substituents at a late stage in the synthesis via cross-coupling, a highly efficient strategy for generating analogs for structure-activity relationship (SAR) studies without re-synthesizing the core structure from scratch.

XLogP3

2.2

Wikipedia

4-bromo-N-(2-chloroethyl)benzenesulfonamide

Dates

Last modified: 08-15-2023

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